molecular formula C4H4BrN3S B13704866 5-Bromo-3-(methylthio)-1,2,4-triazine

5-Bromo-3-(methylthio)-1,2,4-triazine

Katalognummer: B13704866
Molekulargewicht: 206.07 g/mol
InChI-Schlüssel: XTBKNYIFOSXJMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-3-(methylthio)-1,2,4-triazine is a heterocyclic compound that contains a triazine ring substituted with a bromine atom and a methylthio group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(methylthio)-1,2,4-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of 3-(methylthio)-1,2,4-triazine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-3-(methylthio)-1,2,4-triazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and the triazine ring can undergo reduction under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 3-(methylthio)-1,2,4-triazine derivatives with various substituents.

    Oxidation Products: Sulfoxides or sulfones of this compound.

    Coupling Products: Aryl or vinyl substituted triazine derivatives.

Wissenschaftliche Forschungsanwendungen

5-Bromo-3-(methylthio)-1,2,4-triazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 5-Bromo-3-(methylthio)-1,2,4-triazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine and methylthio groups can enhance the compound’s ability to penetrate cell membranes and bind to target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Methylthio)-1,2,4-triazine: Lacks the bromine atom, which may result in different reactivity and biological activity.

    5-Bromo-1,2,4-triazine: Lacks the methylthio group, which may affect its solubility and interaction with biological targets.

    5-Bromo-3-(methylthio)-1H-1,2,4-triazole: A structurally related compound with a different ring system, which may exhibit different chemical and biological properties.

Uniqueness

5-Bromo-3-(methylthio)-1,2,4-triazine is unique due to the presence of both bromine and methylthio substituents on the triazine ring. This combination of functional groups can confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C4H4BrN3S

Molekulargewicht

206.07 g/mol

IUPAC-Name

5-bromo-3-methylsulfanyl-1,2,4-triazine

InChI

InChI=1S/C4H4BrN3S/c1-9-4-7-3(5)2-6-8-4/h2H,1H3

InChI-Schlüssel

XTBKNYIFOSXJMJ-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NC(=CN=N1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.